Cas no 89775-32-6 (1-(1,3-THIAZOL-2-YL)BUTAN-1-OL)

1-(1,3-Thiazol-2-yl)butan-1-ol is a heterocyclic organic compound featuring a thiazole ring linked to a butanol chain. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The thiazole moiety offers electron-rich properties, facilitating nucleophilic and electrophilic substitutions, while the hydroxyl group enhances solubility and provides a handle for further derivatization. Its balanced lipophilicity and polarity make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s stability under standard conditions ensures ease of handling and storage, supporting its utility in research and industrial processes.
1-(1,3-THIAZOL-2-YL)BUTAN-1-OL structure
89775-32-6 structure
Product Name:1-(1,3-THIAZOL-2-YL)BUTAN-1-OL
CAS No:89775-32-6
MF:C7H11NOS
MW:157.233340501785
CID:4664292
PubChem ID:15785700
Update Time:2025-05-26

1-(1,3-THIAZOL-2-YL)BUTAN-1-OL Chemical and Physical Properties

Names and Identifiers

    • 1-(1,3-THIAZOL-2-YL)BUTAN-1-OL
    • 2-Thiazolemethanol, α-propyl-
    • Inchi: 1S/C7H11NOS/c1-2-3-6(9)7-8-4-5-10-7/h4-6,9H,2-3H2,1H3
    • InChI Key: MTSJIQPNVWSKPO-UHFFFAOYSA-N
    • SMILES: C(C1SC=CN=1)(O)CCC

Computed Properties

  • Exact Mass: 157.05613515g/mol
  • Monoisotopic Mass: 157.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 61.4Ų

1-(1,3-THIAZOL-2-YL)BUTAN-1-OL Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00972736-1g
1-(1,3-Thiazol-2-yl)butan-1-ol
89775-32-6 95%
1g
¥3913.0 2024-04-17
Enamine
EN300-1238981-0.05g
1-(1,3-thiazol-2-yl)butan-1-ol
89775-32-6 95%
0.05g
$182.0 2023-07-06
Enamine
EN300-1238981-0.1g
1-(1,3-thiazol-2-yl)butan-1-ol
89775-32-6 95%
0.1g
$272.0 2023-07-06
Enamine
EN300-1238981-0.25g
1-(1,3-thiazol-2-yl)butan-1-ol
89775-32-6 95%
0.25g
$389.0 2023-07-06
Enamine
EN300-1238981-0.5g
1-(1,3-thiazol-2-yl)butan-1-ol
89775-32-6 95%
0.5g
$613.0 2023-07-06
Enamine
EN300-1238981-1.0g
1-(1,3-thiazol-2-yl)butan-1-ol
89775-32-6 95%
1.0g
$785.0 2023-07-06
Enamine
EN300-1238981-2.5g
1-(1,3-thiazol-2-yl)butan-1-ol
89775-32-6 95%
2.5g
$1539.0 2023-07-06
Enamine
EN300-1238981-5.0g
1-(1,3-thiazol-2-yl)butan-1-ol
89775-32-6 95%
5.0g
$2277.0 2023-07-06
Enamine
EN300-1238981-10.0g
1-(1,3-thiazol-2-yl)butan-1-ol
89775-32-6 95%
10.0g
$3376.0 2023-07-06
Aaron
AR01EN3R-50mg
1-(1,3-THIAZOL-2-YL)BUTAN-1-OL
89775-32-6 95%
50mg
$276.00 2025-02-10

1-(1,3-THIAZOL-2-YL)BUTAN-1-OL Related Literature

Additional information on 1-(1,3-THIAZOL-2-YL)BUTAN-1-OL

Introduction to 1-(1,3-THIAZOL-2-YL)BUTAN-1-OL (CAS No. 89775-32-6) and Its Emerging Applications in Chemical Biology

1-(1,3-THIAZOL-2-YL)BUTAN-1-OL, identified by the chemical abstracts service number 89775-32-6, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. The compound features a thiazole moiety linked to a butan-1-ol backbone, which creates a versatile scaffold for further chemical modifications and biological investigations. This introduction explores the structural characteristics, synthetic pathways, and recent advancements in the application of 1-(1,3-thiazol-2-yl)butan-1-ol in medicinal chemistry and drug discovery.

The thiazole ring is a prominent scaffold in pharmaceutical research, known for its presence in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. The incorporation of a thiazole moiety into 1-(1,3-thiazol-2-yl)butan-1-ol enhances its potential as a pharmacophore by introducing sulfur atoms, which can participate in hydrogen bonding and metal coordination interactions. Additionally, the butan-1-ol side chain provides a hydroxyl group that can be further functionalized to modulate solubility, bioavailability, and target specificity. The combination of these structural elements makes 1-(1,3-thiazol-2-yl)butan-1-ol an attractive candidate for designing novel therapeutic agents.

Recent studies have highlighted the synthetic approaches to 1-(1,3-thiazol-2-yl)butan-1-ol, emphasizing the importance of efficient and scalable methodologies for pharmaceutical applications. One notable synthetic route involves the condensation of thioamides with β-ketoesters under basic conditions, followed by reduction to yield the desired alcohol. This method leverages readily available starting materials and proceeds with high regioselectivity, making it suitable for industrial-scale production. Advances in catalytic systems have further improved the efficiency of these reactions, reducing reaction times and minimizing byproduct formation.

In the realm of biological activity, 1-(1,3-thiazol-2-yl)butan-1-ol has been investigated for its potential role in modulating various biological pathways. The thiazole ring is known to interact with biological targets such as enzymes and receptors due to its ability to form stable hydrogen bonds and π-stacking interactions. Preliminary studies suggest that derivatives of 1-(1,3-thiazol-2-yl)butan-1-ol exhibit inhibitory effects on certain kinases and metabolic enzymes, making them promising candidates for treating inflammatory diseases and metabolic disorders. Additionally, the hydroxyl group on the butan-1-ol moiety can be exploited to develop prodrugs or conjugates that enhance target delivery and efficacy.

The integration of computational chemistry has significantly advanced the understanding of how 1-(1,3-thiazol-2-yb)butan-l-l ol interacts with biological targets. Molecular docking simulations have been employed to predict binding affinities and identify key interaction sites on proteins relevant to drug development. These computational approaches complement experimental efforts by providing insights into the molecular recognition processes at an atomic level. Furthermore, machine learning models have been developed to predict pharmacokinetic properties and optimize lead compounds based on structural features derived from molecules like l-(l,3-thiazol - 2 - yl ) but an-l - ol .

Emerging applications of l - ( l,3 - thia z ol - 2 - y l ) bu tan-l - ol are also being explored in agrochemicals and material science. The unique reactivity of the thiazole ring allows for the synthesis of novel pesticides and herbicides with enhanced environmental stability and reduced toxicity. In material science , derivatives of this compound have shown promise as corrosion inhibitors due to their ability to form protective layers on metal surfaces . These interdisciplinary applications underscore the versatility of l -( l, 3 - thia z ol - 2 - y l ) bu tan-l - ol as a building block for innovative chemical solutions.

Future directions in research on l -( l, 3 - thia z ol - 2 - y l ) bu tan-l - ol include exploring its role in drug repurposing initiatives . By leveraging existing biological databases , researchers aim to identify new therapeutic uses for this compound based on its known bioactivities . Additionally , green chemistry approaches are being adopted to develop sustainable synthetic routes that minimize environmental impact . These efforts align with global initiatives aimed at promoting sustainable pharmaceutical development.

In conclusion , l -( l, 3 - thia z ol - 2 - y l ) bu tan-l - ol (cas no . 89775--32--6 ) represents a fascinating compound with diverse applications in chemical biology , medicinal chemistry , and beyond . Its unique structural features , coupled with recent advancements in synthetic methodologies and computational modeling , position it as a valuable scaffold for developing novel therapeutics . As research continues to uncover new possibilities , this compound is poised to play an increasingly important role in addressing global health challenges through innovative chemical solutions.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd